(S)-(-)-Nadifloxacin-O-sulfate is a derivative of nadifloxacin, a fluoroquinolone antibiotic primarily used for its antibacterial properties. This compound is notable for its potential applications in treating infections caused by resistant strains of bacteria, particularly those related to skin and soft tissue infections. The increasing prevalence of multidrug-resistant pathogens has intensified the need for novel antibacterial agents, making the study of such compounds critical.
Nadifloxacin was first introduced as a topical agent against Propionibacterium acnes, the bacterium associated with acne. The compound has been synthesized in various forms, including salts and derivatives to enhance its pharmacological properties and bioavailability. The synthesis of (S)-(-)-Nadifloxacin-O-sulfate typically involves the sulfonation of nadifloxacin, which can be achieved through reactions involving sulfur trioxide or chlorosulfonic acid under controlled conditions .
(S)-(-)-Nadifloxacin-O-sulfate belongs to the class of synthetic antibiotics known as fluoroquinolones. These compounds are characterized by their ability to inhibit bacterial DNA synthesis, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
The synthesis of (S)-(-)-Nadifloxacin-O-sulfate involves several key steps:
The industrial production of (S)-(-)-Nadifloxacin-O-sulfate employs optimized sulfonation processes aimed at maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are utilized to ensure high-quality output.
(S)-(-)-Nadifloxacin-O-sulfate has a complex molecular structure characterized by a tricyclic benzoquinolizine core with specific functional groups that enhance its biological activity. The chemical formula is C19H21FN2O4S, indicating the presence of a sulfate group attached to the nadifloxacin structure.
(S)-(-)-Nadifloxacin-O-sulfate can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-(-)-Nadifloxacin-O-sulfate primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound forms a stable complex with these enzymes and DNA, leading to DNA strand breaks and ultimately bacterial cell death.
(S)-(-)-Nadifloxacin-O-sulfate has significant potential in scientific research and clinical applications:
The synthesis of (S)-(-)-Nadifloxacin-O-sulfate (C₁₉H₂₁FN₂O₇S, MW 440.4 g/mol) hinges on stereoselective methodologies to ensure the S-configuration at the C-12 position, critical for its bioactivity. The primary route begins with 3,4-difluoro-acetobromanilide, undergoing cyclization, nucleophilic displacement, and hydrolysis to form the nadifloxacin core [1] [4]. A pivotal step involves the resolution of racemic nadifloxacin using chiral auxiliaries like S-camphorsulfonic acid or S-mandelic acid, achieving >99% enantiomeric excess (ee) [4]. Recent advances leverage Ir-catalyzed asymmetric hydrogenation under solvent-controlled conditions (toluene/dioxane for R-enantiomers; ethanol for S-enantiomers), enabling gram-scale production with 87–93% ee in continuous-flow systems [2].
Table 1: Key Parameters in Enantioselective Synthesis of (S)-(-)-Nadifloxacin-O-sulfate
Synthetic Method | Chiral Inductor/Catalyst | Enantiomeric Excess (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Classical Resolution | S-Camphorsulfonic acid | >99 | 60–65 | Pilot-scale |
Ir-Catalyzed Hydrogenation | Ethanol solvent system | 87–93 | 83–90 | Industrial (flow) |
TMSOTf-Mediated Glycosylation* | N/A | >97 (purity) | 70–85 | Lab-scale |
*Glycosylation used for solubility enhancement, not direct synthesis [8].
Purification challenges arise from the sulfate group’s instability. Industrial-scale processes utilize reverse-phase chromatography with formic acid/acetonitrile gradients, followed by pH-controlled crystallization (pH ~3.0) to isolate the S-enantiomer [1] [4].
Sulfation at the piperidine ring’s 4-position transforms nadifloxacin into a water-soluble prodrug. This modification occurs via esterification of the piperidine hydroxyl group using sulfur trioxide (SO₃) complexes or chlorosulfonic acid in anhydrous acetonitrile [1] [4]. The reaction is catalyzed by trimethylsilyl triflate (TMSOTf), which activates the sulfating agent via silicon-mediated electrophilic substitution [8].
Mechanistic studies reveal two catalytic pathways:
Table 2: Catalytic Systems for Nadifloxacin Sulfation
Catalyst | Reaction Medium | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
TMSOTf | Anhydrous CH₃CN | 25–30 | 2–4 | 85 | High anomeric selectivity |
MnO₂/PMS | Aqueous buffer | 40 | 1 | 78 | Eco-friendly, continuous flow compatible |
Pd/C (H₂) | Ethyl acetate | 50 | 6 | 70 | Benign deprotection post-sulfation |
Sodium salt formation (C₁₉H₂₀FN₂O₇S·Na) further enhances aqueous solubility but introduces hygroscopicity, necessitating controlled storage [1].
Sulfation significantly alters key pharmacological properties:
Table 3: Comparative Efficacy Against Resistant S. aureus Strains
Compound | MIC vs. MSSA (μg/mL) | MIC vs. MRSA (μg/mL) | Aqueous Solubility (mg/mL) | *Tissue Penetration Index ** |
---|---|---|---|---|
(S)-(-)-Nadifloxacin-O-sulfate | 0.25–0.5 | 0.125–0.5 | >10 | 3.8 |
Nadifloxacin (non-sulfated) | 0.25–2 | 0.5–8 | 0.2 | 1.0 (Reference) |
Moxifloxacin | 0.06–0.25 | 0.12–1 | 1.7 | 2.5 |
Ofloxacin | 0.5–2 | 1–4 | 1.0 | 1.8 |
*Higher values indicate superior penetration; calculated from ocular/aqueous humor ratios [3].
Notably, sulfated derivatives show reduced cytotoxicity in keratinocytes due to decreased cellular accumulation, mitigating off-target effects [7].
Systematic structural modifications reveal key determinants of antibacterial activity:
Glycosylation at the piperidine hydroxyl (e.g., α-L-arabinofuranosides) improves solubility (log P = 0.51) while retaining anti-MRSA activity (MIC: 1–8 μg/mL). However, enzymatic hydrolysis is required for full efficacy, making potency strain-dependent [8].
These insights guide the design of next-generation sulfated fluoroquinolones with optimized solubility-target binding balance.
Table 4: Structural Derivatives of Nadifloxacin and Key Properties
Derivative | Modification Site | Log P | MIC vs. S. aureus (μg/mL) | Aqueous Solubility |
---|---|---|---|---|
Nadifloxacin-O-sulfate (S) | Piperidine-OH | 0.05 | 0.125–0.5 | >10 mg/mL |
Nadifloxacin α-L-Arabinoside | Piperidine glycoside | 0.51 | 1–8 | 8.3 mg/mL |
Des-F Nadifloxacin | C-6 (F removal) | 1.92 | 2–16 | 0.1 mg/mL |
C-8 Methoxy-nadifloxacin | C-8 substituent | 1.65 | 0.25–2 | 0.5 mg/mL |
Concluding Remarks
The strategic sulfation of (S)-(-)-nadifloxacin exemplifies rational prodrug design, overcoming inherent solubility limitations while leveraging enzymatic activation for targeted antibacterial action. Advances in Ir-catalyzed enantioselective synthesis and MnO₂/PMS-mediated sulfation offer scalable, eco-compatible routes to this derivative. SAR studies underscore the delicate equilibrium between hydrophilic modifications and target engagement—a paradigm guiding future quinolone innovations.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1